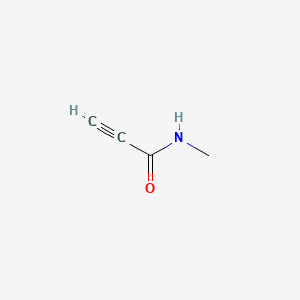

N-Methylpropiolamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylpropiolamide is a compound with the linear formula CH3CH2CONHCH3 . It has been used to investigate amide-induced phase separation of hexafluoro-2-propanol-water mixtures .

Molecular Structure Analysis

The molecular structure of N-Methylpropiolamide consists of a carbon chain with an amide group. The molecular weight is 87.12 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving N-Methylpropiolamide are not detailed in the search results, it’s worth noting that chemical reaction pathways have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

N-Methylpropiolamide has a refractive index n20/D 1.436 (lit.), boiling point 146 °C/90 mmHg (lit.), melting point -43 °C (lit.), and density 0.931 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Development, Syntheses, and Applications in Organic Synthesis

N-Methylpropiolamide is a type of ynamide, which contains a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . They are especially useful due to their strongly polarized triple bond, enabling the development of unique chemical transformations . Their application in heterocyclic chemistry, natural product synthesis, and organometallic chemistry has been well-documented .

Use as Coupling Reagents

Ynamides, including N-Methylpropiolamide, have been used as coupling reagents . This application is particularly important in the field of organic synthesis, where coupling reactions are fundamental for creating complex organic molecules .

Free Radical Reactions

Ynamides have been used in free radical reactions . These reactions involve carbon-, heteroatom- or even metalloid-centered radicals and include inter- and intra-molecular reactions . This opens up a wide range of possibilities for the synthesis of complex molecules.

Synthesis of Heterocyclic Compounds

The strong polarization of the carbon-carbon triple bond in ynamides makes them useful in the synthesis of heterocyclic compounds . These compounds are widely used in pharmaceuticals and agrochemicals .

Natural Product Synthesis

Ynamides have been applied in the synthesis of natural products . Natural product synthesis is a critical area of research in medicinal chemistry, as many drugs are either natural products or derivatives thereof .

Organometallic Chemistry

Ynamides have found applications in organometallic chemistry . Organometallic compounds are used in a wide range of applications, from catalysis to materials science .

Peptide Synthesis

As a new type of coupling agent, ynamides can be used not only for the synthesis of simple amides and dipeptides, but also for the condensation of peptide fragments . This makes them valuable tools in the field of peptide synthesis .

Synthesis of Ynamides

The synthesis of ynamides themselves is a significant area of research. Efficient methods for their synthesis have been developed, contributing to the renaissance of ynamide chemistry .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

N-Methylprop-2-ynamide, also known as ynamide, is a unique alkyne with a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . Accordingly, ynamides are endowed with both nucleophilic and electrophilic properties .

Biochemical Pathways

Ynamides have been an active research field, especially in the catalytic intermolecular annulations, featuring divergent assembly of structurally important amino-heterocycles in a regioselective manner . The intermolecular annulations of ynamide analogs including ynol ethers and thioalkynes are also discussed, which can provide insights into the reactivity difference caused by the heteroatoms .

Eigenschaften

IUPAC Name |

N-methylprop-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVNBTCOCIGBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2682-32-8 |

Source

|

| Record name | N-methylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)

![N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435081.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)

![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)

![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)